molecular formula C14H12N2O3S B2832755 3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1223886-16-5

3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2832755
CAS No.: 1223886-16-5
M. Wt: 288.32
InChI Key: XXFIJWHRQXFFSA-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They have been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis .


Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized using various methods. One common synthetic method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method involves heating 3-amino-thiophene-2-carboxamides with either triethyl orthoformate or formic acid .

Scientific Research Applications

Discovery of Non-Peptide Antagonists for the Human LHRH Receptor

A series of thieno[2,3-d]pyrimidine-2,4-dione derivatives were designed, leading to the discovery of a highly potent and orally active non-peptide luteinizing hormone-releasing hormone (LHRH) antagonist. This compound demonstrated high binding affinity and potent in vitro antagonistic activity for the human LHRH receptor, offering a new class of potential therapeutic agents for the clinical treatment of sex-hormone-dependent diseases (Sasaki et al., 2003).

Optimization of GnRH Antagonists

Further optimization of thieno[2,3-d]pyrimidine-2,4-dione scaffolds resulted in compounds with potent in vitro gonadotropin-releasing hormone (GnRH) antagonistic activity and reduced cytochrome P450 inhibitory activity. One such compound demonstrated effective suppression of plasma luteinizing hormone levels in animal models, supporting its clinical development for reproductive diseases treatment (Miwa et al., 2011).

Nonlinear Optical Properties of Novel Styryl Dyes

Investigations into the third-order nonlinear optical properties of novel styryl dyes, including derivatives of thieno[3,2-d]pyrimidine-2,4-diones, revealed promising optical power limiting behavior attributable to two-photon absorption. These findings suggest potential applications of these compounds in nonlinear optical materials for device applications (Shettigar et al., 2009).

Fluorescence Properties and DNA Interaction Studies

A study on organotin(IV) complexes with derivatives of thieno[2,3-d]pyrimidine-2,4-diones showed significant antimicrobial activity and interaction with DNA. These complexes demonstrated avid binding to CT-DNA and effective DNA cleaving properties under physiological conditions, indicating their potential in medicinal chemistry and biological applications (Prasad et al., 2010).

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-19-10-4-2-3-9(7-10)8-16-13(17)12-11(5-6-20-12)15-14(16)18/h2-7H,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFIJWHRQXFFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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